An In-Depth Technical Guide to the Physicochemical Properties and Solubility of N-[(2-chlorophenyl)methyl]cyclopentanamine
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of N-[(2-chlorophenyl)methyl]cyclopentanamine
Introduction
N-[(2-chlorophenyl)methyl]cyclopentanamine is a secondary amine of interest within medicinal chemistry and drug development. Its structure, featuring a chlorinated aromatic ring, a flexible benzyl group, and a lipophilic cyclopentyl moiety, presents a unique combination of features that influence its physicochemical profile. As with any potential drug candidate, a thorough understanding of its fundamental properties—namely its acidity constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for guiding formulation strategies.
This technical guide provides an in-depth analysis of N-[(2-chlorophenyl)methyl]cyclopentanamine, offering both predicted physicochemical data and the detailed, field-proven experimental protocols required to validate these properties. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers with a solid foundation for their own investigations.
Synthesis of N-[(2-chlorophenyl)methyl]cyclopentanamine
The most direct and widely adopted method for synthesizing the target compound is through the reductive amination of a ketone precursor. This process involves the reaction of (2-chlorophenyl)(cyclopentyl)methanone with cyclopentanamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. This one-pot reaction is efficient and utilizes common laboratory reagents.[1][2]
Synthetic Scheme
Caption: Reductive amination of (2-chlorophenyl)(cyclopentyl)methanone.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of secondary amines.[2][3]
-
Reaction Setup: To a solution of (2-chlorophenyl)(cyclopentyl)methanone (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the ketone. A mild acidic catalyst, such as acetic acid, can be added to facilitate imine formation (maintaining a pH of approximately 4-5).[4]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is preferred for its selectivity for imines over ketones and its tolerance of mild acidic conditions.[2]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction until the intermediate imine is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-[(2-chlorophenyl)methyl]cyclopentanamine.
Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule in public literature, the following table summarizes key physicochemical properties derived from its chemical structure and widely used computational prediction models. These predicted values serve as a crucial starting point for experimental design.
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₂H₁₆ClN | - |
| Molecular Weight | 209.72 g/mol | Calculated from the molecular formula. |
| pKa (Basic) | 9.5 ± 0.2 | The secondary amine is basic and will be significantly protonated at physiological pH. Prediction based on similar aliphatic-aromatic amines.[5] |
| logP | 3.8 ± 0.4 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Prediction based on ALOGP models.[6] |
| Aqueous Solubility | 35 mg/L (0.17 mM) | Low aqueous solubility is predicted, consistent with the high logP value. Prediction based on ALOGPS.[7] |
Section 1: Acidity Constant (pKa) Determination
The pKa, or acid dissociation constant, is a fundamental parameter that dictates the extent of ionization of a compound at a given pH. For N-[(2-chlorophenyl)methyl]cyclopentanamine, the basic secondary amine group's pKa determines its charge state in physiological environments, which profoundly impacts its interaction with biological targets, membrane permeability, and solubility.[8]
Workflow for pKa Determination by Potentiometric Titration
Caption: A simplified workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for accurate pKa determination, involving the gradual addition of a titrant to a solution of the analyte while monitoring the pH.[8][9][10]
-
System Preparation: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[9]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[8]
-
Titration Procedure: a. Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel with continuous stirring. b. Immerse the calibrated pH electrode into the solution. c. Initially, acidify the solution to a pH of approximately 1.8-2.0 using a standardized 0.1 M HCl solution to ensure the amine is fully protonated. d. Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution. e. After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[8] f. Continue the titration until the pH reaches approximately 12.0-12.5.
-
Data Analysis: a. Plot the recorded pH values against the volume of NaOH added to generate a titration curve. b. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoidal curve. This can be determined from the first or second derivative of the titration curve.[10] c. Perform at least three replicate titrations to ensure reproducibility and report the average pKa value with the standard deviation.[8]
Section 2: Lipophilicity (logP) Determination
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipophilic (non-polar) environment versus a hydrophilic (aqueous) one. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. The shake-flask method is the traditional and most reliable technique for experimental logP determination.[11][12][13]
Workflow for logP Determination by the Shake-Flask Method
Caption: Workflow for the shake-flask method of logP determination.
Experimental Protocol: Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.[13][14]
-
Phase Preparation: Prepare 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) that are mutually saturated. This is achieved by vigorously mixing equal volumes of the two solvents for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and aqueous buffer. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vials and shake them on a mechanical shaker for a sufficient time (e.g., 1-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[13]
-
Phase Separation: After shaking, centrifuge the vials at high speed to ensure complete separation of the octanol and aqueous layers, breaking any emulsions that may have formed.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
Section 3: Aqueous Solubility Determination
Aqueous solubility is a critical physicochemical property that directly influences a drug's dissolution rate and, consequently, its bioavailability after oral administration. Poor solubility can be a major hurdle in drug development.[15][16] The thermodynamic shake-flask method is considered the definitive approach for measuring equilibrium solubility.[17]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Experimental Protocol: Thermodynamic Shake-Flask Method
This protocol outlines the procedure for determining the equilibrium (thermodynamic) solubility of a compound.[15][16][17]
-
Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing a specific volume of the desired aqueous medium (e.g., phosphate buffer at pH 7.4). It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that the solution is saturated.[16]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period (typically 24 to 48 hours) to ensure that true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Quantification: Prepare serial dilutions of the clear filtrate/supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Analysis: The measured concentration of the compound in the saturated solution is reported as its thermodynamic solubility, typically in units of µg/mL or mg/L. The pH of the saturated solution should also be measured and reported.[16]
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